4-[(4-Methylphenyl)ethynyl]benzonitrile
Description
4-[(4-Methylphenyl)ethynyl]benzonitrile (C₁₆H₁₁N) is a rigid, linear aromatic compound featuring a benzonitrile core linked to a 4-methylphenyl group via an ethynyl (–C≡C–) bridge. This structure confers significant conjugation, influencing its electronic and optical properties. The compound is typically synthesized via Sonogashira coupling, a palladium/copper-catalyzed cross-coupling reaction between aryl halides and terminal alkynes, as demonstrated in its synthesis using bis(benzonitrile)palladium(II) dichloride and copper(I) iodide under inert conditions . Its applications span materials science, particularly in organic electronics and liquid crystals, due to its planar geometry and π-conjugation .
Properties
CAS No. |
62856-06-8 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H11N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11H,1H3 |
InChI Key |
VOVVWXDKQIHWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Base: Triethylamine or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-[(4-Methylphenyl)ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)ethynyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethynyl-Linked Benzonitrile Derivatives
Key Insights :
Thiophene-Containing Analogues
Key Insights :
Stilbene and Donor-Acceptor Systems
Key Insights :
Heterocyclic Derivatives
Key Insights :
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